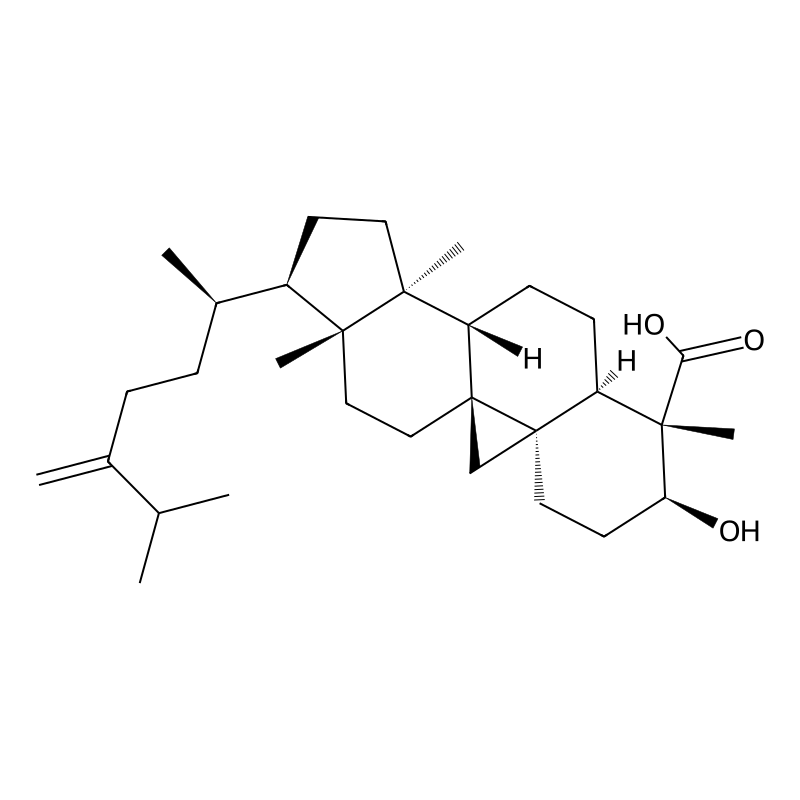1-Dehydroxy-23-deoxojessic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Application in Cancer Research
Summary of the Application: 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene, has been studied for its cytotoxicity against cancer cells.
Results or Outcomes: 1-Dehydroxy-23-deoxojessic acid has exhibited cytotoxicity against murine colon 26-L5 carcinoma cells, with an EC50 (half maximal effective concentration) of 62.38 μM.
1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene, a class of naturally occurring compounds known for their diverse biological activities. This compound is primarily isolated from various plant species, particularly those in the family Asteraceae. Its structure features a complex arrangement of carbon rings, which contributes to its unique properties and potential applications in medicinal chemistry .
The chemical reactivity of 1-Dehydroxy-23-deoxojessic acid is influenced by its triterpene structure. It can undergo various reactions typical for triterpenes, including:
- Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
- Oxidation: This can lead to the formation of more reactive intermediates, enhancing its potential as a therapeutic agent.
- Esterification: Reacting with acids can yield esters that may exhibit different pharmacological properties.
These reactions are essential for both understanding its mechanism of action and developing derivatives with improved efficacy .
1-Dehydroxy-23-deoxojessic acid has demonstrated notable biological activities, including:
- Cytotoxicity: It exhibits cytotoxic effects against various cancer cell lines, particularly murine colon cancer cells, indicating potential as an anti-cancer agent .
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects: The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
The synthesis of 1-Dehydroxy-23-deoxojessic acid can be achieved through several methods:
- Natural Extraction: Isolated from plants such as Lactuca sativa (lettuce), where it can be obtained through solvent extraction techniques.
- Chemical Synthesis: Synthetic routes often involve multi-step organic synthesis processes, including cyclization and functional group transformations to construct the triterpene skeleton .
- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into 1-Dehydroxy-23-deoxojessic acid may offer a sustainable alternative to traditional synthetic methods.
1-Dehydroxy-23-deoxojessic acid has several promising applications:
- Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, it is being explored as a potential lead compound in cancer therapy and anti-inflammatory drugs.
- Analytical Reference Material: It serves as a reference standard in quality control processes for herbal medicines and natural product research .
- Cosmetics: Its bioactive properties may also find applications in cosmetic formulations aimed at skin health and anti-aging.
Studies on the interactions of 1-Dehydroxy-23-deoxojessic acid with biological targets are ongoing. Initial findings indicate that it may interact with specific cellular pathways involved in apoptosis and inflammation. Further research is necessary to elucidate the precise mechanisms and identify potential drug targets.
1-Dehydroxy-23-deoxojessic acid shares structural similarities with several other triterpenes. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 23-Deoxojessic Acid | Cycloartane | Precursor to 1-Dehydroxy variant |
| Lupeol | Pentacyclic Triterpene | Known for anti-inflammatory effects |
| Betulin | Pentacyclic Triterpene | Exhibits antiviral properties |
| Oleanolic Acid | Pentacyclic Triterpene | Commonly found in olive oil |
Uniqueness of 1-Dehydroxy-23-deoxojessic Acid
What sets 1-Dehydroxy-23-deoxojessic acid apart from these similar compounds is its specific hydroxylation pattern and the resultant biological activities. While many triterpenes exhibit anti-inflammatory or cytotoxic properties, the unique structural features of 1-Dehydroxy-23-deoxojessic acid contribute to its distinct pharmacological profile, making it a valuable subject for further research in medicinal chemistry.








